molecular formula C14H17NO3 B5571129 methyl 1-benzoyl-4-piperidinecarboxylate

methyl 1-benzoyl-4-piperidinecarboxylate

Cat. No.: B5571129
M. Wt: 247.29 g/mol
InChI Key: PDLOAYCUUZVBRH-UHFFFAOYSA-N
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Description

Methyl 1-benzoyl-4-piperidinecarboxylate: is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of methyl 1-benzoyl-4-piperidinecarboxylate typically begins with the use of benzoyl chloride and piperidine as starting materials.

    Reaction Conditions: The reaction involves the acylation of piperidine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion.

    Purification: The product is then purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 1-benzoyl-4-piperidinecarboxylate can undergo oxidation reactions to form corresponding N-oxides.

    Reduction: The compound can be reduced to form various derivatives, including secondary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the benzoyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation Products: N-oxides of this compound.

    Reduction Products: Secondary amines and other reduced derivatives.

    Substitution Products: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry: Methyl 1-benzoyl-4-piperidinecarboxylate is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the structure-activity relationships of piperidine derivatives. It helps in understanding the biological activity of related compounds.

Medicine: this compound has potential applications in medicinal chemistry. It is explored for its pharmacological properties and its role as a precursor in the synthesis of therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and reagents for chemical processes.

Mechanism of Action

The mechanism of action of methyl 1-benzoyl-4-piperidinecarboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    Methyl 1-benzyl-4-oxo-3-piperidinecarboxylate: This compound is structurally similar but contains an oxo group instead of a benzoyl group.

    Methyl 1-benzylpiperidine-4-carboxylate: This compound lacks the benzoyl group and has a simpler structure.

Uniqueness: Methyl 1-benzoyl-4-piperidinecarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzoyl group enhances its reactivity and potential for forming diverse derivatives.

Properties

IUPAC Name

methyl 1-benzoylpiperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-18-14(17)12-7-9-15(10-8-12)13(16)11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDLOAYCUUZVBRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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